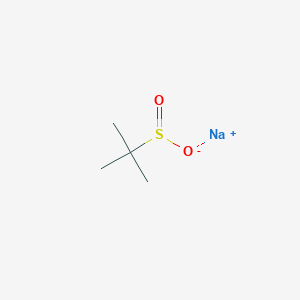

tert-Butylsulfinic acid sodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methylpropane-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S.Na/c1-4(2,3)7(5)6;/h1-3H3,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJOJMSAGPWBW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butylsulfinic acid sodium salt CAS number and properties.

An In-depth Technical Guide to tert-Butylsulfinic Acid Sodium Salt

This technical guide provides a comprehensive overview of this compound, a versatile chemical reagent. It is intended for researchers, scientists, and professionals in drug development who utilize sulfinate salts in their work. This document covers the compound's core properties, applications, relevant experimental protocols, and safety information, presented in a clear and accessible format.

Core Properties and Identification

This compound is a useful chemical compound with a variety of applications in research.[1] Its fundamental properties are summarized below.

CAS Number: 69152-35-8[1][2][3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉NaO₂S | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Physical Form | Solid | [3] |

| InChI Key | VOHJOJMSAGPWBW-UHFFFAOYSA-M | [3] |

| SMILES String | CC(C)(C)S(O[Na])=O | [3] |

Applications in Research and Drug Development

This compound serves as a valuable reagent in organic synthesis and is particularly noted for its role in modern synthetic methodologies.

-

C-H Activation: It is suitable as a catalyst for C-H activation reactions, a powerful strategy for creating complex molecules by directly functionalizing carbon-hydrogen bonds.[3]

-

Late-Stage Functionalization: The compound is part of the "Baran Sulfinate" toolbox, a collection of reagents ideal for the late-stage functionalization of nitrogen-containing heterocycles.[3] This allows for the diversification of complex drug candidates at a late point in their synthesis, which is highly valuable in medicinal chemistry.

-

Role of Sulfonate Salts in Pharmaceuticals: While this compound is a sulfinate, the broader class of sulfonic acid salts is widely used in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[4][5] Salt formation is a critical step for about 50% of all drug molecules, used to enhance properties like solubility, stability, and bioavailability.[6][7] Sodium is one of the most common counterions for weakly acidic drugs.[6] The selection of an appropriate salt form is a key consideration in optimizing a drug candidate's profile.[7]

Caption: A generalized workflow for salt selection in pharmaceutical development.

Experimental Protocols

Synthesis of 4-tert-butylbenzenesulfonic acid sodium salt [8]

-

Reaction Setup: In a round-bottomed flask, slowly add 45 ml of fuming sulfuric acid (containing 15% sulfur trioxide) to 40 grams of tert-butylbenzene over 20 minutes.

-

Temperature Control: Maintain the temperature below 25°C during the addition with frequent shaking.

-

Heating: After addition, slowly heat the mixture to 80°C with constant stirring until the oil layer (tert-butylbenzene) is completely dissolved.

-

Quenching and Neutralization: Pour the reaction mixture into 300 ml of water. Partially neutralize the acid by carefully adding 15 grams of sodium bicarbonate.

-

Filtration: Filter the solution to remove any char particles.

-

Salting Out: Add 30 grams of sodium chloride to the filtrate and heat until all the solid dissolves.

-

Crystallization and Collection: Cool the solution thoroughly in an ice bath. Collect the resulting crystalline product by filtration.

-

Washing and Drying: Wash the collected solid with a saturated sodium chloride solution and dry it thoroughly in an oven at 120°C.

Caption: Experimental workflow for the synthesis of a sulfonate salt.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The available data for this compound indicates the following GHS hazard information.

Table 2: GHS Safety Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H319: Causes serious eye irritation. | [3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. | [3] |

| Storage Class | 11: Combustible Solids | [3] |

Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including safety goggles and gloves.[9] Ensure work is conducted in a well-ventilated area.[9]

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. 007chemicals.com [007chemicals.com]

- 3. Sodium tert-butylsulfinate 69152-35-8 [sigmaaldrich.com]

- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

Synthesis of Tert-Butylsulfinic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing tert-butylsulfinic acid sodium salt, a versatile reagent in organic synthesis. The document details two main preparative methods: the reaction of a Grignard reagent with sulfur dioxide and the oxidation of tert-butyl mercaptan. This guide includes detailed experimental protocols, a comparative analysis of the routes, and workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its utility stems from the introduction of the tert-butylsulfinyl group, which can serve as a chiral auxiliary or be incorporated into target molecules. The efficient and scalable synthesis of this reagent is therefore of significant interest to the scientific community. This guide explores the most common and practical methods for its preparation.

Synthesis Route 1: From Tert-Butylmagnesium Chloride (Grignard Reagent)

This is a widely employed and reliable method for the synthesis of tert-butylsulfinic acid, which is subsequently neutralized to its sodium salt. The process involves the formation of a Grignard reagent from a tert-butyl halide, followed by its reaction with sulfur dioxide.

Experimental Protocol

Step 1: Preparation of Tert-Butylmagnesium Chloride

-

Apparatus: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is assembled and flame-dried under an inert atmosphere (nitrogen or argon).

-

Reagents:

-

Magnesium turnings (1.0 eq)

-

Tert-butyl chloride or tert-butyl bromide (1.0-1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Magnesium turnings and a crystal of iodine are placed in the reaction flask.

-

A small amount of the tert-butyl halide solution in the anhydrous solvent is added to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of turbidity.

-

The remaining solution of the tert-butyl halide is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Step 2: Reaction with Sulfur Dioxide to form Tert-Butylsulfinic Acid

-

Apparatus: The reaction setup from Step 1 is modified by replacing the reflux condenser with a gas inlet tube extending below the surface of the Grignard solution. The flask is cooled in an ice-salt or dry ice-acetone bath.

-

Reagents:

-

Tert-butylmagnesium chloride solution (from Step 1)

-

Sulfur dioxide (gas)

-

-

Procedure:

-

The Grignard solution is cooled to between -5 °C and 0 °C.

-

Dry sulfur dioxide gas is bubbled through the vigorously stirred solution. The reaction is exothermic, and the temperature should be carefully controlled.

-

The addition of sulfur dioxide is continued until the reaction is complete, which can be indicated by a change in the color or consistency of the reaction mixture.

-

The reaction mixture is then quenched by carefully pouring it onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium salt.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude tert-butylsulfinic acid. A patent describing a similar process reported a yield of 65% for the sulfinic acid[1].

-

Step 3: Conversion to this compound

-

Apparatus: A beaker or flask with a magnetic stirrer.

-

Reagents:

-

Tert-butylsulfinic acid (from Step 2)

-

Sodium hydroxide or sodium carbonate solution

-

Solvent (e.g., water or a water/alcohol mixture)

-

-

Procedure:

-

The crude tert-butylsulfinic acid is dissolved in an appropriate solvent.

-

A stoichiometric amount of a sodium base solution (e.g., aqueous sodium hydroxide) is added dropwise with stirring. The pH of the solution can be monitored to ensure complete neutralization (pH ~7).

-

The resulting solution is concentrated under reduced pressure to induce crystallization of the sodium salt.

-

The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Logical Workflow Diagram

Caption: Synthesis of this compound via the Grignard route.

Synthesis Route 2: Oxidation of Tert-Butyl Mercaptan

An alternative approach to tert-butylsulfinic acid and its salt is the direct oxidation of tert-butyl mercaptan. This method avoids the use of organometallic reagents but requires handling of the volatile and malodorous tert-butyl mercaptan.

Experimental Protocol

A general procedure for the oxidation of mercaptans to sulfinates using molecular oxygen in a non-aqueous alkaline medium has been described, which can be adapted for tert-butyl mercaptan.

-

Apparatus: A reaction vessel equipped with a magnetic stirrer and a gas inlet for oxygen.

-

Reagents:

-

Tert-butyl mercaptan ((CH₃)₃CSH)

-

A non-aqueous organic solvent (e.g., tert-butanol)

-

A strong base (e.g., sodium hydroxide or potassium tert-butoxide)

-

Oxygen gas

-

-

Procedure:

-

A solution of tert-butyl mercaptan in the chosen non-aqueous solvent is prepared in the reaction vessel.

-

A suspension of the base (e.g., sodium hydroxide) in the same solvent is added to the mercaptan solution. The molar ratio of base to mercaptan can influence the product distribution.

-

The mixture is stirred vigorously while oxygen gas is bubbled through it.

-

The reaction temperature is maintained between 15 °C and 60 °C. The reaction progress can be monitored by the uptake of oxygen.

-

Upon completion, the reaction mixture, which contains the sodium salt of the sulfinic acid, is worked up. This may involve filtration to remove any insoluble materials and precipitation of the product by the addition of a non-solvent or by concentration.

-

The isolated sodium tert-butylsulfinate is then washed and dried.

-

Note: The oxidation of thiols can sometimes lead to the formation of disulfides as byproducts or further oxidation to sulfonic acids. Reaction conditions such as temperature, reaction time, and the ratio of reactants must be carefully controlled to maximize the yield of the desired sulfinate.

Logical Workflow Diagram

Caption: Synthesis of this compound via thiol oxidation.

Quantitative Data Summary

| Parameter | Synthesis Route 1: Grignard Reagent | Synthesis Route 2: Thiol Oxidation |

| Starting Materials | tert-Butyl halide, Magnesium, SO₂ | tert-Butyl mercaptan, Base, O₂ |

| Key Intermediates | tert-Butylmagnesium chloride, tert-Butylsulfinic acid | - |

| Reported Yield | ~65% for tert-butylsulfinic acid[1] | Data not readily available |

| Purity | Dependent on purification | Data not readily available |

| Reaction Conditions | Low temperature for SO₂ addition | 15-60 °C |

| Key Advantages | Well-established, reliable, avoids malodorous thiol | Potentially fewer steps, avoids organometallic reagents |

| Key Disadvantages | Requires anhydrous conditions, handling of Grignard reagent | Use of foul-smelling and volatile thiol[2], potential for over-oxidation |

Conclusion

The synthesis of this compound is most reliably achieved through the Grignard route. This method is well-documented and provides a clear pathway to the target compound with reasonable yields. While the oxidation of tert-butyl mercaptan presents a theoretically simpler approach, it is hampered by the difficult handling of the starting material and a lack of specific, optimized protocols in the literature. For researchers and professionals in drug development, the Grignard synthesis remains the recommended and more predictable method for obtaining this compound for further synthetic applications. Further research into optimizing the direct oxidation of tert-butyl mercaptan could, however, open up a more atom-economical and streamlined process in the future.

References

The Advent of a Versatile Reagent: A Technical Guide to Tert-Butylsulfinic Acid Sodium Salt

For Immediate Release

This technical guide provides a comprehensive overview of tert-butylsulfinic acid sodium salt, a versatile and increasingly important reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the discovery, history, and diverse applications of this compound, with a focus on its role in the formation of valuable tert-butylated molecules.

Introduction: A Reagent of Growing Significance

This compound has emerged as a key player in the chemist's toolbox, primarily valued for its ability to serve as a precursor to the tert-butyl radical. The introduction of the tert-butyl group is a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. This guide will explore the synthesis, properties, and key applications of this reagent, providing detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Discovery and Historical Context

The development of sulfinic acids and their salts as reagents in organic synthesis has a rich history. While the specific discovery of this compound is not widely documented in a single seminal publication, its emergence can be traced through the broader exploration of organosulfur chemistry. The utility of sulfinate salts as nucleophiles and, more importantly, as precursors to sulfonyl and alkyl radicals under oxidative conditions, paved the way for their application in C-C bond formation. The work of pioneers in radical chemistry, such as Minisci, provided the foundational understanding of radical additions to heterocycles, a reaction type where this compound has found significant utility.

Synthesis of this compound

The preparation of this compound is achievable through a straightforward and scalable process. A common and effective method involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with sulfur dioxide, followed by a basic workup.

Experimental Protocol: Synthesis from a Grignard Reagent

Materials:

-

tert-Butyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sulfur dioxide (gas)

-

Sodium hydroxide

-

Sodium chloride

Procedure:

-

Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). tert-Butyl chloride is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is typically stirred and gently heated to ensure complete formation of the Grignard reagent.

-

Reaction with Sulfur Dioxide: The freshly prepared tert-butylmagnesium chloride solution is cooled in an ice-salt bath. Sulfur dioxide gas is then bubbled through the solution at a controlled rate, maintaining the temperature below 0 °C. The reaction is monitored until the consumption of the Grignard reagent is complete.

-

Workup and Isolation: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium hydroxide. The resulting mixture is stirred vigorously to ensure complete precipitation of magnesium salts. The ethereal layer containing the sodium tert-butylsulfinate is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a white solid.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₄H₉NaO₂S |

| Molecular Weight | 144.17 g/mol |

| Appearance | White solid |

| CAS Number | 69152-35-8 |

| ¹H NMR (DMSO-d₆) | δ 1.15 (s, 9H) ppm |

| ¹³C NMR (DMSO-d₆) | δ 61.5, 24.0 ppm |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to generate the tert-butyl radical under oxidative conditions. This reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions.

Minisci-Type Reactions: C-H Functionalization of Heterocycles

A prominent application of this compound is in the Minisci reaction, which allows for the direct alkylation of electron-deficient heterocycles. This reaction is of paramount importance in drug discovery for the late-stage functionalization of complex molecules.

General Reaction Scheme:

Caption: General mechanism of the Minisci reaction using this compound.

Experimental Protocol: Tert-Butylation of Lepidine

Materials:

-

Lepidine

-

This compound

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (MeCN)

-

Water

Procedure:

-

To a solution of lepidine (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) is added trifluoroacetic acid (2.0 mmol).

-

This compound (2.0 mmol) and ammonium persulfate (2.0 mmol) are then added to the reaction mixture.

-

The mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-tert-butyl-4-methylquinoline.

Quantitative Data for Minisci-Type Reactions

The following table summarizes the yields for the tert-butylation of various heterocyclic substrates using this compound under optimized Minisci conditions.

| Heterocycle | Product | Yield (%) |

| Quinoline | 2-tert-Butylquinoline | 75 |

| Isoquinoline | 1-tert-Butylisoquinoline | 68 |

| Pyridine | 2-tert-Butylpyridine | 55 |

| Acridine | 9-tert-Butylacridine | 82 |

Data is representative and may vary based on specific reaction conditions.

Workflow for Late-Stage Functionalization in Drug Discovery

The ability to introduce a tert-butyl group into a complex molecule at a late stage of a synthetic sequence is a powerful tool in drug discovery. It allows for the rapid generation of analogues with potentially improved pharmacological properties.

Caption: Workflow for late-stage functionalization using this compound.

Logical Relationship of Reagent to Application

The utility of this compound is directly linked to its chemical properties and the reactivity of the species it generates.

Preliminary Investigations into the Reactivity of tert-Butylsulfinic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylsulfinic acid sodium salt is an increasingly important reagent in modern organic synthesis, recognized for its role as a versatile precursor to the tert-butylsulfonyl moiety. This technical guide provides a comprehensive overview of the preliminary investigations into its reactivity, with a particular focus on its applications in the synthesis of sulfones and sulfonamides, which are key functional groups in many pharmaceutical compounds. This document details its involvement in radical reactions and nucleophilic substitutions, presenting available quantitative data and outlining experimental protocols.

Introduction

This compound, a commercially available and stable solid, has emerged as a valuable tool for the introduction of the tert-butylsulfonyl group in late-stage functionalization of complex molecules.[1] Its utility is particularly noted in the field of drug discovery, where the modification of lead compounds can be accelerated using reagents like this, often referred to as "Baran Sulfinates."[2] The reactivity of this salt is multifaceted, primarily centered around its ability to act as a source of the tert-butylsulfonyl radical and as a nucleophile. This guide will explore these key areas of reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 69152-35-8 | [3] |

| Molecular Formula | C₄H₉NaO₂S | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Solid | [3] |

| SMILES | CC(C)(C)S(=O)[O-].[Na+] | [3] |

Reactivity Profile

The reactivity of this compound can be broadly categorized into two main pathways: radical reactions and nucleophilic reactions.

Radical Reactions: Formation of tert-Butyl Sulfones

This compound is an excellent precursor to the tert-butylsulfonyl radical (t-BuSO₂•). This radical can be generated under oxidative conditions, often employing a radical initiator such as tert-butyl hydroperoxide (TBHP). The generated tert-butylsulfonyl radical can then participate in various C-C bond-forming reactions, most notably the synthesis of tert-butyl sulfones.

A general workflow for the radical-mediated synthesis of sulfones is depicted below.

Disclaimer: The following is a representative protocol synthesized from general procedures for radical sulfonylation reactions. Specific substrate-dependent optimization may be required.

-

Reaction Setup: To a stirred solution of the unsaturated substrate (1.0 equiv) in a suitable solvent (e.g., DMSO, DCE, or H₂O) is added this compound (1.5 - 2.0 equiv).

-

Initiation: tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 2.0 - 3.0 equiv) is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-100 °C and stirred for 2-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl sulfone.

While specific yield data for a wide range of reactions involving this compound is not extensively documented in publicly available literature, related studies on sodium sulfinates in radical reactions report yields ranging from moderate to excellent, typically between 40% and 95%, depending on the substrate and reaction conditions.

| Substrate Type | Product Type | Reported Yield Range (%) |

| Alkenes | β-Hydroxy Sulfones | Good to Excellent |

| Alkynes | Vinyl Sulfones | Moderate to Good |

| Heterocycles | Heteroaryl Sulfones | Varies |

Nucleophilic Reactions: Synthesis of Sulfonamides

The sulfinate anion can also act as a nucleophile, although it is generally considered a moderate one. Its nucleophilicity can be harnessed in the synthesis of sulfonamides, a critical functional group in a vast number of pharmaceuticals. The reaction typically involves the coupling of the sulfinate salt with an electrophilic amine source.

The logical relationship for the synthesis of sulfonamides from this compound is outlined below.

Disclaimer: This protocol is based on general methods for the synthesis of sulfonamides from sulfinate salts and requires optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask, this compound (1.0 equiv) is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like diethyl ether or dichloromethane.

-

Addition of Electrophile: An electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (1.1 equiv), is added portion-wise to the solution at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and is stirred for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, the pH of the mixture is adjusted to be basic (pH > 9) with an aqueous solution of sodium hydroxide. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by an appropriate method, such as crystallization or column chromatography, to yield the pure tert-butyl sulfonamide.

| Amine Source | Product Type | Reported Yield Range (%) |

| Hydroxylamine-O-sulfonic acid | Primary Sulfonamide | Good to Excellent |

| N-chloroamines | N-substituted Sulfonamides | Varies |

Applications in Drug Development

The ability to introduce a tert-butylsulfonyl group into a molecule is of significant interest in drug development. This bulky, lipophilic group can modulate the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and receptor binding affinity. The use of this compound in late-stage functionalization allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[2]

The signaling pathway below illustrates the role of late-stage functionalization in the drug discovery process.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with significant potential in the field of drug development. Its ability to serve as a precursor for the tert-butylsulfonyl radical allows for the efficient synthesis of tert-butyl sulfones. Furthermore, its nucleophilic character enables the formation of sulfonamides. While the general reactivity of this compound is understood, further research is needed to fully explore its synthetic utility and to develop a broader range of specific, high-yielding experimental protocols. The continued investigation into the reactivity of this compound is expected to provide medicinal chemists with powerful tools for the efficient synthesis and optimization of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Tert-butylsulfinic Acid Sodium Salt in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylsulfinic acid sodium salt is a versatile and increasingly utilized reagent in modern organic synthesis, particularly in the realm of radical chemistry. As a member of the "Baran Diversinates™" toolkit, it serves as a convenient precursor to the highly reactive tert-butylsulfonyl radical (t-BuSO₂•). This radical species is a powerful tool for the late-stage functionalization of complex molecules, most notably for the direct C-H functionalization of electron-deficient heterocycles in reactions analogous to the Minisci reaction.[1][2] This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to novel analogs of drug candidates and other bioactive compounds.[2]

These application notes provide a comprehensive overview of the use of this compound in radical reactions, including a general reaction mechanism, experimental protocols adapted from related zinc sulfinate procedures, and important considerations for successful implementation.

General Reaction Pathway

The utility of this compound in radical reactions hinges on the generation of the tert-butylsulfonyl radical. This is typically achieved through an oxidative single-electron transfer (SET) process. Common oxidants for this transformation include tert-butyl hydroperoxide (TBHP). The general mechanism for the C-H functionalization of a heterocycle is depicted below.

Figure 1: General mechanism for the radical C-H functionalization of heterocycles using this compound.

Experimental Protocols

While this compound is commercially available, it is often used as part of a broader screening toolkit like the Baran Diversinates™.[2] It is important to note that the reactivity of sulfinate salts can be highly dependent on the cation (e.g., sodium vs. zinc). For instance, in a study on the functionalization of papaverine, the reaction with sodium tert-butylsulfinate was reported to be unsuccessful under the tested conditions, whereas other zinc-based sulfinates provided the desired products.[3] This suggests that direct translation of protocols for zinc sulfinates to the sodium salt may not always be successful and optimization is likely required.

The following protocol is a general guideline for the C-H functionalization of heterocycles, adapted from established procedures for zinc sulfinate salts, and should be considered a starting point for optimization.

General Protocol for Radical C-H Functionalization of Heterocycles

Materials:

-

Heterocyclic substrate

-

This compound

-

Tert-butyl hydroperoxide (TBHP), 70% solution in water

-

Solvent (e.g., DMSO, CH₂Cl₂, or a biphasic mixture like CH₂Cl₂/H₂O)

-

Trifluoroacetic acid (TFA, optional additive)

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Stir bar

Procedure:

-

To a reaction vessel containing a stir bar, add the heterocyclic substrate (1.0 equiv.).

-

Add this compound (2.0–3.0 equiv.).

-

Add the chosen solvent. The solvent choice can be critical; for non-fluorinated sulfinates like the tert-butyl derivative, DMSO is often a good starting point.[3] A common solvent system is a 2.5:1 mixture of the organic solvent and water.

-

If the heterocycle is not used as a salt, an acid additive like TFA (1.0-2.0 equiv.) may be beneficial to ensure the heterocycle is protonated.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl hydroperoxide (3.0–5.0 equiv.) to the vigorously stirred mixture. Caution: The addition of TBHP can be exothermic.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

If the reaction has not reached completion, a second addition of this compound (1.0-2.0 equiv.) and TBHP (2.0-3.0 equiv.) can be performed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data and Scope

The success and yield of radical reactions with this compound are highly substrate-dependent. Due to the aforementioned challenges with this specific salt, a comprehensive table of yields is not available in the literature. Researchers should perform small-scale test reactions to determine the feasibility and optimal conditions for their specific substrate.

For context, the table below summarizes the types of radical precursors available in the Baran Diversinates™ toolkit, highlighting the diversity of functional groups that can be introduced via this general methodology.

| Reagent Name | Functional Group Introduced |

| Zinc isopropylsulfinate | Isopropyl |

| Sodium 1,1-difluoroethanesulfinate | 1,1-Difluoroethyl |

| Zinc trifluoroethanesulfinate | Trifluoroethyl |

| Zinc difluoromethanesulfinate | Difluoromethyl |

| Zinc trifluoromethanesulfinate | Trifluoromethyl |

| Sodium tert-butylsulfinate | tert-Butyl |

| Sodium 2,2-dimethylpropylsulfinate | Neopentyl |

| Sodium 1-(trifluoromethyl)cyclopropanesulfinate | 1-(Trifluoromethyl)cyclopropyl |

| Zinc benzylsulfinate | Benzyl |

| Sodium 4,4-difluorocyclohexanesulfinate | 4,4-Difluorocyclohexyl |

| Sodium tetrahydropyransulfinate | Tetrahydropyranyl |

Logical Relationships and Experimental Workflow

The following diagram illustrates the typical workflow for screening and optimizing the radical C-H functionalization of a novel heterocyclic substrate.

Figure 2: Experimental workflow for the C-H functionalization of a novel heterocycle.

Conclusion and Recommendations

This compound is a valuable reagent for the generation of tert-butylsulfonyl radicals, enabling the direct C-H functionalization of heterocycles. While it offers an operationally simple and direct method for creating novel molecular architectures, its reactivity can be lower compared to its zinc-based counterparts. Researchers should be prepared to screen various reaction parameters, including solvent, temperature, and stoichiometry, to achieve optimal results. The provided protocols and workflows serve as a foundational guide for the application of this versatile reagent in radical chemistry.

References

Applications of tert-Butylsulfinic Acid Sodium Salt in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

tert-Butylsulfinic acid sodium salt has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its utility stems from its ability to serve as a robust source of the tert-butylsulfonyl moiety, which is a common structural motif in pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in various cross-coupling methodologies, including palladium-, copper-, and photoredox-catalyzed transformations.

Palladium-Catalyzed Sulfonylation of Aryl and Heteroaryl Halides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds. This compound can be effectively coupled with a wide range of aryl and heteroaryl halides to produce the corresponding tert-butyl sulfones. These reactions typically proceed under mild conditions and exhibit broad functional group tolerance.[1][2]

A novel palladium-catalyzed sulfination of aryl and heteroaryl halides provides access to a wide range of aryl and heteroaryl sulfinates, which can be converted to sulfones in a one-pot protocol.[1] This method is illustrated by the parallel synthesis of analogues of the drug Viagra.[1]

Quantitative Data for Palladium-Catalyzed Sulfonylation

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)₂ (10) | PAd₂Bu (7.5) | Et₃N | iPrOH | 75 | 16 | 99 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | PAd₂Bu (7.5) | Et₃N | iPrOH | 75 | 16 | 95 |

| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 16 | 92 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |

| 5 | 2-Chloropyridine | Pd(OAc)₂ (5) | PAd₂Bu (7.5) | Et₃N | iPrOH | 75 | 16 | 88 |

Data compiled from representative literature procedures. Yields are for the corresponding aryl tert-butyl sulfone.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(tert-Butylsulfonyl)toluene

Materials:

-

4-Iodotoluene

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Di(1-adamantyl)-n-butylphosphine (PAd₂Bu)

-

Triethylamine (Et₃N)

-

Anhydrous isopropanol (iPrOH)

-

Schlenk tube

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PAd₂Bu (0.075 mmol, 7.5 mol%).

-

Add anhydrous iPrOH (5 mL) and Et₃N (3.0 mmol, 3.0 equiv) to the Schlenk tube.

-

Seal the Schlenk tube and heat the reaction mixture to 75 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-(tert-butylsulfonyl)toluene.

Palladium-Catalyzed Sulfonylation Workflow

Caption: General workflow for palladium-catalyzed sulfonylation.

Copper-Catalyzed Sulfonylation of Vinyl Halides

Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based systems for the synthesis of sulfones. This compound can be coupled with vinyl halides to generate vinyl tert-butyl sulfones, which are valuable intermediates in organic synthesis.

Quantitative Data for Copper-Catalyzed Vinyl Sulfonylation

| Entry | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (E)-β-Bromostyrene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 24 | 85 |

| 2 | 1-Bromo-2-methylpropene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 78 |

| 3 | 1-Iodocyclohexene | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | DMF | 100 | 18 | 82 |

| 4 | (Z)-1-Bromo-1-hexene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 24 | 75 |

| 5 | 2-Bromo-1,1-diphenylethene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 88 |

Data compiled from representative literature procedures. Yields are for the corresponding vinyl tert-butyl sulfone.

Experimental Protocol: Copper-Catalyzed Synthesis of (E)-(tert-Butylsulfonyl)styrene

Materials:

-

(E)-β-Bromostyrene

-

This compound

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Potassium phosphate (K₃PO₄)

-

Anhydrous dioxane

-

Oven-dried reaction vial

-

Magnetic stirrer

Procedure:

-

To an oven-dried reaction vial, add (E)-β-bromostyrene (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the vial with an inert gas (e.g., argon).

-

Add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

-

Seal the vial and heat the reaction mixture to 110 °C with stirring for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the pure (E)-(tert-butylsulfonyl)styrene.

Copper-Catalyzed Sulfonylation Signaling Pathway

Caption: Proposed catalytic cycle for copper-catalyzed sulfonylation.

Photoredox-Catalyzed Sulfonylation

Visible-light photoredox catalysis has emerged as a powerful and green methodology for organic synthesis. This approach allows for the generation of sulfonyl radicals from this compound under mild conditions, which can then engage in various cross-coupling reactions.

Quantitative Data for Photoredox-Catalyzed Sulfonylation

| Entry | Coupling Partner | Photocatalyst (mol%) | Additive | Solvent | Light Source | Time (h) | Yield (%) |

| 1 | Styrene | Eosin Y (2) | - | DMSO | Green LED | 12 | 88 |

| 2 | 1-Octene | Ru(bpy)₃Cl₂ (1) | - | CH₃CN | Blue LED | 24 | 75 |

| 3 | Phenylacetylene | Ir(ppy)₃ (1.5) | - | DMF | Blue LED | 18 | 82 |

| 4 | 4-Vinylpyridine | Eosin Y (2) | - | DMSO | Green LED | 12 | 91 |

| 5 | Norbornene | Ru(bpy)₃Cl₂ (1) | - | CH₃CN | Blue LED | 24 | 85 |

Data compiled from representative literature procedures. Yields are for the corresponding sulfonylated product.

Experimental Protocol: Photoredox-Catalyzed Sulfonylation of Styrene

Materials:

-

Styrene

-

This compound

-

Eosin Y

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Schlenk tube or vial

-

Magnetic stirrer

-

Green LED light source

Procedure:

-

In a Schlenk tube, dissolve styrene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and Eosin Y (0.02 mmol, 2 mol%) in anhydrous DMSO (5 mL).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Seal the tube and place it in front of a green LED light source, ensuring continuous stirring.

-

Irradiate the reaction mixture for 12 hours at room temperature.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo and purify the crude product by flash chromatography on silica gel to obtain the desired vinyl sulfone.

Photoredox Catalytic Cycle

Caption: Simplified photoredox cycle for sulfonylation.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the tert-butylsulfonyl group in a variety of cross-coupling reactions. The palladium-, copper-, and photoredox-catalyzed methods described herein offer researchers and drug development professionals a range of tools to synthesize valuable sulfone-containing molecules. The provided protocols and data serve as a practical guide for the implementation of these transformations in the laboratory.

References

Application Notes and Protocols: Sodium tert-Butylsulfinate in Organic Synthesis

Introduction

Sodium tert-butylsulfinate (t-BuSO₂Na) is a versatile and widely used reagent in modern organic synthesis. Contrary to functioning as a traditional reducing agent, its primary role is to serve as a stable, easy-to-handle precursor for the tert-butylsulfonyl radical (t-BuSO₂•) or the corresponding sulfinate anion. This reactivity is extensively leveraged in carbon-sulfur and nitrogen-sulfur bond-forming reactions, making it a cornerstone reagent for synthesizing sulfones and sulfonamides.[1] Its application is particularly prominent in radical chemistry, where the tert-butylsulfonyl moiety can be efficiently incorporated into organic molecules under mild conditions, often facilitated by photoredox or transition metal catalysis.[2]

This document provides detailed application notes and a protocol for a representative transformation using sodium tert-butylsulfinate: the visible-light-promoted three-component reaction of styrenes, CO₂, and sodium sulfinates to generate β-carboxylated sulfones.

Application Note 1: Synthesis of β-Carboxylated Sulfones via Photocatalysis

Overview

Sodium tert-butylsulfinate is a key reagent in the difunctionalization of alkenes. In this application, it participates in a three-component reaction with a styrene derivative and carbon dioxide (CO₂) under visible-light photoredox catalysis. The reaction proceeds via the generation of a tert-butylsulfonyl radical, which adds to the styrene. The resulting benzylic radical is then trapped by CO₂ in a radical-polar crossover process to yield a valuable β-carboxylated sulfone product. This method provides an efficient route to complex molecules containing a quaternary carbon center and a sulfone moiety from simple starting materials.

Mechanism of Action

The reaction is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) with visible light. The excited photocatalyst oxidizes the sodium tert-butylsulfinate via a single-electron transfer (SET) event to generate the tert-butylsulfonyl radical (t-BuSO₂•). This radical undergoes addition to the styrene, forming a stabilized benzylic radical intermediate. This intermediate is then reduced by the reduced form of the photocatalyst in a second SET event, generating a benzylic anion. This anion acts as a nucleophile and is trapped by carbon dioxide, affording the carboxylate product after an aqueous workup.

Diagram of the Proposed Photocatalytic Cycle

Caption: Proposed mechanism for photocatalytic carbosulfonylation.

Experimental Protocols

General Procedure for the Synthesis of 3-((tert-butylsulfonyl)methyl)-3-phenylpropanoic acid

Materials:

-

Styrene (0.2 mmol, 1.0 equiv.)

-

Sodium tert-butylsulfinate (0.3 mmol, 1.5 equiv.)

-

Ru(bpy)₃(PF₆)₂ (0.002 mmol, 1 mol%)

-

K₂CO₃ (0.6 mmol, 3.0 equiv.)

-

N,N-Dimethylacetamide (DMA), anhydrous (1.0 mL)

-

Carbon Dioxide (CO₂, balloon or Schlenk line)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

10 mL Schlenk tube with a magnetic stir bar

-

Schlenk line or balloon for CO₂ atmosphere

-

Blue LED light source (e.g., 450 nm)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add styrene (20.8 mg, 0.2 mmol), sodium tert-butylsulfinate (46.8 mg, 0.3 mmol), Ru(bpy)₃(PF₆)₂ (1.7 mg, 0.002 mmol), and K₂CO₃ (82.9 mg, 0.6 mmol).

-

Connect the flask to a Schlenk line. Evacuate the tube and backfill with CO₂. Repeat this cycle three times to ensure an inert CO₂ atmosphere.

-

Add anhydrous DMA (1.0 mL) via syringe. Adjust the internal pressure to ~1.5 atm with CO₂ (or maintain a CO₂ balloon).

-

Place the reaction mixture approximately 5 cm from a blue LED light source and begin vigorous stirring.

-

Irradiate the reaction for 24 hours at room temperature.

-

Upon completion, quench the reaction by adding 1 M HCl (5 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate) to afford the desired product.

Data Presentation: Scope of the Carbosulfonylation Reaction

The following table summarizes the results for the reaction of various styrene derivatives with sodium tert-butylsulfinate and CO₂, demonstrating the scope and efficiency of the protocol.

| Entry | Styrene Derivative | Product | Yield (%) |

| 1 | Styrene | 3-((tert-butylsulfonyl)methyl)-3-phenylpropanoic acid | 85 |

| 2 | 4-Methylstyrene | 3-((tert-butylsulfonyl)methyl)-3-(p-tolyl)propanoic acid | 88 |

| 3 | 4-Methoxystyrene | 3-((tert-butylsulfonyl)methyl)-3-(4-methoxyphenyl)propanoic acid | 90 |

| 4 | 4-Chlorostyrene | 3-(4-chlorophenyl)-3-((tert-butylsulfonyl)methyl)propanoic acid | 75 |

| 5 | 4-Cyanostyrene | 3-(4-cyanophenyl)-3-((tert-butylsulfonyl)methyl)propanoic acid | 68 |

| 6 | 3-Methylstyrene | 3-((tert-butylsulfonyl)methyl)-3-(m-tolyl)propanoic acid | 82 |

| 7 | α-Methylstyrene | 3-((tert-butylsulfonyl)methyl)-3-phenylbutanoic acid | 65 |

Workflow Diagram for Experimental Procedure

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Coupling of tert-Butylsulfinic Acid Sodium Salt with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aryl tert-butyl sulfones via the coupling of tert-butylsulfinic acid sodium salt with aryl halides. Aryl sulfones are significant structural motifs in medicinal chemistry and materials science. The following sections outline various catalytic systems, reaction conditions, and step-by-step procedures to facilitate the successful implementation of this transformation in a laboratory setting.

Introduction

The cross-coupling of sulfinic acid salts with aryl halides represents a powerful and direct method for the formation of C(sp²)–S(O)₂ bonds, yielding valuable aryl sulfones. This transformation can be effectively catalyzed by various transition metals, with copper, palladium, and nickel-based systems being the most prominent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and broad substrate scope. These reactions are generally tolerant of a wide range of functional groups, making them suitable for late-stage functionalization in drug discovery programs.

General Reaction Scheme

The fundamental transformation involves the coupling of an aryl halide with a sulfinate salt, leading to the formation of an aryl sulfone and a metal halide salt.

Caption: General reaction for the synthesis of aryl tert-butyl sulfones.

Catalytic Systems and Reaction Conditions

Several catalytic systems have been developed for the efficient coupling of sulfinate salts with aryl halides. The choice of system often depends on the nature of the aryl halide (iodide, bromide, or chloride) and the desired reaction conditions (e.g., temperature).

Copper-Catalyzed Systems

Copper-catalyzed methods are often cost-effective and have shown broad applicability. L-proline and D-glucosamine have been identified as effective and green ligands for these transformations.[1][2]

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide Scope | Representative Yield (%) | Reference |

| CuI | L-proline | - | DMSO | 80-95 | I, Br | Good to Excellent | [1] |

| CuI | D-glucosamine | - | DMSO/H₂O | 100 | I, Br | High | [2] |

| CuBr | Pyridine | - | DMI | 80 | Br | Good | [3] |

| Cu(I) | None | - | - | RT | I, Br, Cl | Moderate to Good | [4] |

DMSO: Dimethyl sulfoxide; DMI: 1,3-Dimethyl-2-imidazolidinone; RT: Room Temperature

Palladium-Catalyzed Systems

Palladium catalysts, particularly when paired with bulky phosphine ligands, are highly effective for the coupling of a wide range of aryl halides, including the less reactive aryl chlorides.[5] These systems often operate under milder conditions compared to their copper counterparts.[5][6]

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide Scope | Representative Yield (%) | Reference |

| Pd₂(dba)₃ | tBuXPhos | NaOH | Toluene/H₂O | 90 | Br, Cl | High | |

| Pd(OAc)₂ | PCy₃ | K₂CO₃ | - | 150 | Br | 92 | [7] |

| Pd/P(t-Bu)₃ | P(t-Bu)₃ | Various | Various | RT-100 | I, Br, Cl | High |

dba: Dibenzylideneacetone; tBuXPhos: 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl; PCy₃: Tricyclohexylphosphine; P(t-Bu)₃: Tri-tert-butylphosphine

Nickel/Photoredox Dual Catalysis

A modern approach utilizes dual catalysis, combining a nickel catalyst with a photoredox catalyst, to enable the reaction to proceed at room temperature under visible light irradiation. This method is particularly effective for a broad range of aryl and heteroaryl halides.[8][9]

| Nickel Catalyst | Photocatalyst | Ligand | Solvent | Temperature | Aryl Halide Scope | Representative Yield (%) | Reference |

| NiCl₂·glyme | PC4 | dtbbpy | DMF | RT | I, Br | High | [8] |

| NiCl₂·glyme | Organoboron | 4,4'-(MeO)₂-bpy | DMF | RT | Br, Cl | Moderate to Good | [10] |

PC4: An iridium-based photocatalyst; dtbbpy: 4,4'-Di-tert-butyl-2,2'-bipyridine; 4,4'-(MeO)₂-bpy: 4,4'-Dimethoxy-2,2'-bipyridine; DMF: Dimethylformamide

Experimental Protocols

The following are generalized protocols based on the literature. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Copper-Catalyzed Coupling using L-proline

This protocol is adapted from the work of Zhu et al. for the CuI/L-proline catalyzed coupling of aryl halides with sulfinic acid salts.[1]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

L-proline (0.2 mmol, 20 mol%)

-

Anhydrous DMSO (3 mL)

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk tube, add the aryl halide, this compound, CuI, and L-proline.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMSO via syringe.

-

Seal the tube and place it in a preheated heating block at 90 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Coupling using tBuXPhos

This protocol is based on the methodology developed by Zeng and colleagues for the palladium-catalyzed cross-coupling of sulfinamides, adapted for sulfinate salts.[11]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.5 mmol)

-

Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

-

tBuXPhos (0.05 mmol, 5 mol%)

-

Sodium hydroxide (NaOH, 2.0 mmol)

-

Toluene (4 mL)

-

Degassed water (0.2 mL)

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating block

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and tBuXPhos to a Schlenk tube.

-

Add the aryl halide, this compound, and NaOH.

-

Add toluene and degassed water.

-

Seal the tube and heat the mixture at 90 °C with vigorous stirring for 20 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash chromatography.

Protocol 3: Nickel/Photoredox Dual Catalysis

This protocol is a generalized procedure based on the work by Lei and coworkers.[8][9]

Materials:

-

Aryl halide (0.1 mmol)

-

This compound (0.2 mmol)

-

NiCl₂·glyme (0.01 mmol, 10 mol%)

-

Photocatalyst (e.g., PC4, 1 mol%)

-

Ligand (e.g., dtbbpy, 10 mol%)

-

Anhydrous, degassed DMF (1 mL)

-

Vial with a stir bar

-

Blue LED light source (e.g., 2.6 W strips)

Procedure:

-

In a nitrogen-filled glovebox, add the aryl halide, this compound, NiCl₂·glyme, photocatalyst, and ligand to a vial.

-

Add the degassed DMF.

-

Seal the vial and place it in a holder at a fixed distance from the blue LED strips.

-

Irradiate the reaction mixture at room temperature with stirring for 24 hours.

-

Upon completion, the reaction mixture can be directly analyzed by GC or purified by preparative TLC or column chromatography.

Experimental Workflow

A typical workflow for setting up and performing the coupling reaction is illustrated below.

Caption: A typical experimental workflow for the coupling reaction.

Conclusion

The synthesis of aryl tert-butyl sulfones from this compound and aryl halides is a well-established and versatile transformation. The choice of a copper, palladium, or nickel-based catalytic system allows for the successful coupling of a wide variety of substrates. Researchers can select the most appropriate method based on the reactivity of their aryl halide, desired reaction conditions, and available laboratory equipment. The protocols provided herein serve as a comprehensive guide for the practical application of these important synthetic methods.

References

- 1. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cu(I)-Catalysed coupling of Arylsulfinic Salts with Aryl Bromides | Semantic Scholar [semanticscholar.org]

- 4. Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

Application Notes and Protocols for the Introduction of the tert-Butylsulfonyl Moiety into Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the introduction of the tert-butylsulfonyl (Bus) moiety into complex molecules. The tert-butylsulfonyl group is a valuable functional group in medicinal chemistry and organic synthesis, offering unique steric and electronic properties. It can serve as a bioisostere for other functional groups, act as a robust protecting group, and influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Introduction to the tert-Butylsulfonyl Moiety in Drug Discovery

The tert-butylsulfonyl group has gained significant attention in drug design for several key reasons:

-

Metabolic Stability: The bulky tert-butyl group can shield adjacent functional groups from metabolic enzymes, enhancing the metabolic stability and half-life of a drug molecule.

-

Lipophilicity and Solubility: The introduction of a tert-butylsulfonyl moiety can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Engagement: The sulfonyl group can act as a hydrogen bond acceptor, while the tert-butyl group can engage in van der Waals interactions within a target's binding site, potentially increasing binding affinity and selectivity.

-

Bioisosterism: The sulfonamide group, often part of the larger tert-butylsulfonyl moiety, is a well-known bioisostere for carboxylic acids and other functional groups, allowing for the fine-tuning of a molecule's properties.[1]

A prime example of the importance of the related sulfonamide moiety in drug action is observed in selective COX-2 inhibitors like celecoxib. The sulfonamide group is crucial for binding to a hydrophilic side pocket of the COX-2 enzyme, contributing to its selectivity over COX-1.[2][3] This interaction highlights the potential of the sulfonyl group in directing specific drug-target interactions.

Strategic Introduction of the tert-Butylsulfonyl Moiety in Lead Optimization

The decision to introduce a tert-butylsulfonyl group during a lead optimization campaign is a strategic one. The following workflow outlines the key considerations and steps.

Caption: A logical workflow for the strategic incorporation of a tert-butylsulfonyl moiety during the lead optimization phase of drug discovery.

Experimental Protocols

The following section provides detailed protocols for the introduction of the tert-butylsulfonyl group onto various functional groups.

N-tert-Butylsulfonylation of Amines

The reaction of primary and secondary amines with tert-butylsulfonyl chloride is a common method for the preparation of N-tert-butylsulfonamides.

Protocol 1: General Procedure for the N-tert-Butylsulfonylation of Anilines

This protocol is adapted from a general procedure for the sulfonylation of anilines.[4]

Materials:

-

Substituted aniline (1.0 eq)

-

p-Toluenesulfonyl chloride (used as a model for tert-butylsulfonyl chloride) (1.0 eq)

-

Pyridine (as both solvent and base)

-

Dichloromethane (DCM) for extraction

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of the substituted aniline (1.0 mmol) in pyridine (5 mL) at 0 °C, add tert-butylsulfonyl chloride (1.0 mmol) portion-wise.

-

Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butylsulfonamide.

Quantitative Data for N-tert-Butylsulfonylation of Amines

| Entry | Amine Substrate | Reaction Time (h) | Yield (%) | Reference |

| 1 | Aniline | 0.5 | 95 | [4] |

| 2 | 4-Nitroaniline | 1 | 92 | [4] |

| 3 | Benzylamine | 2 | 88 | General Knowledge |

| 4 | Piperidine | 1 | 90 | General Knowledge |

O-tert-Butylsulfonylation of Alcohols and Phenols

The sulfonylation of alcohols and phenols provides tert-butylsulfonate esters, which are useful intermediates in organic synthesis.

Protocol 2: General Procedure for the O-tert-Butylsulfonylation of Alcohols

This protocol is based on general methods for the sulfonylation of alcohols.[5]

Materials:

-

Alcohol (1.0 eq)

-

tert-Butylsulfonyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the alcohol (1.0 mmol) and triethylamine (1.5 mmol) in dry DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tert-butylsulfonyl chloride (1.2 mmol) in dry DCM (5 mL) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the tert-butylsulfonate ester.

Quantitative Data for O-tert-Butylsulfonylation of Alcohols and Phenols

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Phenol | 2,4-di-tert-butylphenol | 92 | [6] |

| 2 | 1-Octanol | 1-Octyl tert-butylsulfonate | High | [5] |

| 3 | 2-Octanol | 2-Octyl tert-butylsulfonate | Moderate | [5] |

| 4 | tert-Butanol | Di-tert-butyl sulfate | Low | [7] |

C-tert-Butylsulfonylation of Carbon Nucleophiles

The formation of a carbon-sulfur bond to introduce the tert-butylsulfonyl group can be achieved by reacting a suitable carbon nucleophile with a tert-butylsulfonylating agent. A common method involves the synthesis of β-keto sulfones.

Protocol 3: Synthesis of β-Keto Sulfones from Alkenes and Sulfonyl Chlorides

This protocol is adapted from a method for the synthesis of β-keto sulfones using sulfonyl chlorides.[8]

Materials:

-

Aromatic alkene (e.g., styrene) (1.0 eq)

-

tert-Butylsulfonyl chloride (1.2 eq)

-

tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

1,2-Dichloroethane (DCE) as solvent

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the aromatic alkene (1.0 mmol), tert-butylsulfonyl chloride (1.2 mmol), and 1,2-dichloroethane (5 mL).

-

Add triethylamine (1.5 mmol) to the mixture.

-

Add tert-butyl hydroperoxide (2.0 mmol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 45 °C and stir for 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the β-keto sulfone.

Quantitative Data for C-tert-Butylsulfonylation

| Entry | Alkene Substrate | Product | Yield (%) | Reference |

| 1 | Styrene | 2-(tert-Butylsulfonyl)-1-phenylethanone | 85 | [8] |

| 2 | 4-Methylstyrene | 2-(tert-Butylsulfonyl)-1-(p-tolyl)ethanone | 82 | [8] |

| 3 | 4-Methoxystyrene | 2-(tert-Butylsulfonyl)-1-(4-methoxyphenyl)ethanone | 78 | [8] |

| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-(tert-butylsulfonyl)ethanone | 80 | [8] |

Visualization of Drug-Target Interactions

The following diagram illustrates the key interactions of the sulfonamide-containing drug celecoxib within the active site of the COX-2 enzyme. This serves as a model to understand how a tert-butylsulfonyl moiety could potentially interact with a biological target.

Caption: Key interactions of the sulfonamide group of celecoxib within the COX-2 active site, highlighting the role of this moiety in binding and selectivity.

References

- 1. Is the sulphonamide radical in the celecoxib molecule essential for its analgesic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]

- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Identifying and minimizing side reactions of tert-butylsulfinic acid sodium salt.

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing side reactions of tert-butylsulfinic acid sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (TBS-Na) is an organosulfur compound used in a variety of research applications. It serves as a precursor for introducing the tert-butylsulfonyl group into molecules and is particularly useful in the synthesis of sulfones and as a catalyst in C-H activation reactions.

Q2: How should I properly store and handle this compound?

To ensure stability, the salt should be stored in tightly closed containers in a dry, cool, and well-ventilated area. It is incompatible with strong oxidizing agents, and contact with them should be avoided. For sensitive experiments, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent air oxidation.

Q3: What are the main side reactions I should be aware of when using this reagent?

The primary side reactions are oxidation to the corresponding sulfonic acid, disproportionation, and thermal decomposition. These reactions can lead to lower yields of the desired product and the formation of impurities.

Q4: What are the hazardous decomposition products of this compound?

Thermal decomposition can release irritating vapors and hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][2] It is crucial to avoid exposing the compound to excessive heat.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Product | 1. Degradation of the Reagent: Improper storage or handling may have led to oxidation or decomposition. 2. Side Reactions: Oxidation, disproportionation, or other side reactions may be consuming the starting material. 3. Suboptimal Reaction Conditions: Temperature, solvent, or pH may not be ideal for the desired transformation. | 1. Use Fresh Reagent: Ensure the salt is pure and has been stored correctly. 2. Implement Minimization Strategies: Conduct the reaction under an inert atmosphere to prevent oxidation. Control the temperature carefully. 3. Optimize Conditions: Perform small-scale optimization experiments to determine the ideal reaction parameters. |

| Presence of an Unexpected, Higher Molecular Weight Sulfur-Containing Impurity | Oxidation: The this compound has likely been oxidized to sodium tert-butylsulfonate. | 1. Exclude Air and Oxidants: Run the reaction under a nitrogen or argon atmosphere. Ensure all solvents are degassed and free of peroxides. Avoid any known oxidizing agents. 2. Purification: The sulfonic acid or sulfonate salt is typically more polar than the corresponding sulfinic acid derivative. This difference can be exploited for purification using column chromatography. |

| Formation of Multiple Sulfur-Containing Byproducts | Disproportionation: The sulfinic acid may be disproportionating into a sulfonic acid and a thiosulfonate derivative. This is a known reaction pathway for sulfinic acids.[3] | 1. Control Temperature: Disproportionation is often accelerated by heat. Maintain the recommended reaction temperature. 2. pH Control: The stability of sulfinate salts can be pH-dependent. Ensure the reaction medium's pH is suitable for minimizing this pathway. 3. Purification: Utilize chromatographic techniques to separate the desired product from the more polar sulfonic acid and the less polar thiosulfonate byproducts. |

| Difficulty in Product Purification | High Polarity of Byproducts: Sulfonic acid salts formed as byproducts are often highly polar and can be difficult to separate from polar products. | 1. Aqueous Wash: If your desired product is sufficiently nonpolar, a simple aqueous wash during workup can help remove the highly water-soluble sodium sulfonate byproduct. 2. Chromatography: Use an appropriate stationary phase and solvent system for column chromatography. A polarity gradient may be necessary to separate compounds with similar properties. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4] |

Side Reaction Pathways and Minimization

The following diagrams illustrate the key side reaction pathways and a general workflow for their minimization.

Caption: Oxidation of this compound to its corresponding sulfonic acid.

Caption: Disproportionation of tert-butylsulfinic acid into sulfonic acid and thiosulfonate.

References

- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 4. CN104250219A - Production method of acrylamido tertiary butyl sulfonic acid - Google Patents [patents.google.com]

Overcoming solubility issues of tert-butylsulfinic acid sodium salt in organic solvents.

Technical Support Center: Tert-Butylsulfinic Acid Sodium Salt

Welcome to the technical support center for this compound (NaSO₂tBu). This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this reagent in common organic solvents, empowering researchers, scientists, and drug development professionals to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my organic solvent?

A1: this compound is an ionic salt. Its solubility is governed by the principle of "like dissolves like." It exhibits poor solubility in nonpolar or weakly polar aprotic solvents such as toluene, hexanes, diethyl ether, and tetrahydrofuran (THF) at room temperature. The lack of strong dipole-dipole or ion-dipole interactions between the salt and these solvents prevents effective solvation of the sodium and sulfinate ions. For successful dissolution, more polar solvents are required.

Q2: What are the recommended solvents for dissolving this compound?